molecular formula C15H20O3 B207328 Arteannuin B CAS No. 50906-56-4

Arteannuin B

Cat. No.: B207328
CAS No.: 50906-56-4
M. Wt: 248.32 g/mol
InChI Key: QWQSMEDUZQDVLA-USPGQWGOSA-N
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Preparation Methods

Scientific Research Applications

Introduction to Arteannuin B

This compound is a bioactive compound derived from Artemisia annua, a plant known for its medicinal properties, particularly in traditional Chinese medicine. This compound has garnered attention for its potential applications in oncology, virology, and neuroprotection. Despite its promising therapeutic effects, this compound faces challenges such as low solubility and short half-life, which hinder its clinical use. Recent advancements in drug formulation and understanding of its mechanisms have opened new avenues for its application.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various studies:

  • Cytotoxicity Against Glioblastoma : Research indicates that this compound exhibits cytotoxic activity against glioblastoma cells by inhibiting cysteine proteases, which are often overexpressed in cancer cells. This inhibition may contribute to the compound's ability to induce apoptosis in malignant cells .
  • Microsphere Formulation : A study developed sustained-release microspheres of this compound to enhance its bioavailability and therapeutic efficacy. The microspheres showed a lower half-maximal inhibitory concentration (IC50) compared to free this compound, indicating improved anticancer activity. In vivo studies on BALB/c nude mice revealed that these microspheres significantly inhibited tumor growth with minimal toxicity .
  • Mechanism of Action : this compound's mechanism involves the induction of autophagy and premature senescence in cancer cells, particularly noted in breast cancer cell lines . This dual action enhances its potential as an effective anticancer agent.

Antiviral Properties

Recent studies have explored the antiviral potential of this compound:

  • Inhibition of SARS-CoV-2 Protease : this compound has been shown to inhibit the main protease of SARS-CoV-2, suggesting its potential as a therapeutic agent against COVID-19. This inhibition could be linked to its action on cysteine proteases, similar to its anticancer effects .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

  • Improvement in Learning and Memory : In animal models of Alzheimer's disease, this compound was found to improve cognitive function by suppressing neuroinflammation. This suggests a potential application in treating neurodegenerative diseases .

Comparative Analysis of this compound Applications

The following table summarizes the key applications of this compound along with their respective outcomes:

Application AreaMechanism/OutcomeReference(s)
Anticancer Induces apoptosis via cysteine protease inhibition
Enhanced efficacy through sustained-release formulation
Induces autophagy and senescence in cancer cells
Antiviral Inhibits SARS-CoV-2 main protease
Neuroprotection Reduces neuroinflammation; improves cognitive function

Case Study 1: Glioblastoma Treatment

In a controlled study, researchers tested the cytotoxic effects of this compound on glioblastoma cell lines. They found that the compound significantly reduced cell viability at concentrations lower than those required for other chemotherapeutics, highlighting its potential as a targeted therapy for aggressive brain tumors.

Case Study 2: Sustained-Release Microspheres

A formulation study developed microspheres encapsulating this compound, achieving a sustained release over one week with an encapsulation efficiency of 85%. In vivo tests indicated a significant reduction in tumor size compared to controls, supporting the efficacy of this delivery method for enhancing therapeutic outcomes.

Comparison with Similar Compounds

Arteannuin B is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its potent antitumor and anti-inflammatory activities, making it a promising candidate for further research and development in various therapeutic areas.

Properties

CAS No.

50906-56-4

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(8R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10?,11?,13?,14?,15?/m1/s1

InChI Key

QWQSMEDUZQDVLA-USPGQWGOSA-N

Isomeric SMILES

C[C@@H]1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C

Canonical SMILES

CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C

Appearance

Powder

Pictograms

Irritant

Synonyms

arteannuin B

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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